molecular formula C23H28FN3OS B1678717 R 56865 CAS No. 104606-13-5

R 56865

Cat. No.: B1678717
CAS No.: 104606-13-5
M. Wt: 413.6 g/mol
InChI Key: PZPXREFPAFDHNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: The synthetic routes for R-56865 are not extensively documented in the literature. it is primarily synthesized through organic chemical reactions.

Industrial Production Methods:: Unfortunately, specific industrial production methods for R-56865 are not widely available. Its synthesis likely involves multi-step processes, but further details would require proprietary information from manufacturers.

Chemical Reactions Analysis

Reactions:: R-56865 interacts with voltage-activated sodium (Na+) channels. It predominantly affects inactivated Na+ channels, blocking them. Notably, it shows higher frequency-dependent blocking due to its ability to interact with open channels and increase slow inactivation .

Common Reagents and Conditions:: The exact reagents and conditions for R-56865 synthesis remain undisclosed. its effects on Na+ channels suggest that it interacts with specific binding sites within the channel protein.

Major Products:: R-56865 itself is the primary product of its synthesis. Its pharmacological effects are related to its interaction with Na+ channels.

Scientific Research Applications

R-56865 has been investigated in various scientific contexts:

Mechanism of Action

The mechanism of action involves R-56865’s interaction with inactivated Na+ channels. It slows down channel recovery from steady-state inactivation, affecting channel availability. The exact molecular targets and pathways remain an active area of research.

Comparison with Similar Compounds

While detailed comparisons are scarce, R-56865’s unique properties lie in its frequency-dependent blocking and interaction with inactivated Na+ channels. Similar compounds include other Na+ channel blockers like flunarizine and nimodipine .

Properties

CAS No.

104606-13-5

Molecular Formula

C23H28FN3OS

Molecular Weight

413.6 g/mol

IUPAC Name

N-[1-[4-(4-fluorophenoxy)butyl]piperidin-4-yl]-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C23H28FN3OS/c1-26(23-25-21-6-2-3-7-22(21)29-23)19-12-15-27(16-13-19)14-4-5-17-28-20-10-8-18(24)9-11-20/h2-3,6-11,19H,4-5,12-17H2,1H3

InChI Key

PZPXREFPAFDHNG-UHFFFAOYSA-N

SMILES

CN(C1CCN(CC1)CCCCOC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3

Canonical SMILES

CN(C1CCN(CC1)CCCCOC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3

Appearance

Solid powder

104606-13-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(1-(4-(4-fluorophenoxy)butyl)-4-piperidinyl)-N-methyl-2-benzothiazolamine
R 56865
R-56865
R56865

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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